molecular formula C7H4IN3O2 B1338530 3-Iodo-5-nitro-1H-indazole CAS No. 70315-69-4

3-Iodo-5-nitro-1H-indazole

Cat. No.: B1338530
CAS No.: 70315-69-4
M. Wt: 289.03 g/mol
InChI Key: UCTRCMYXPOXOSN-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine and nitro groups at positions 3 and 5, respectively, imparts unique chemical properties to this compound, making it of significant interest in various fields of scientific research.

Biochemical Analysis

Cellular Effects

The effects of 3-Iodo-5-nitro-1H-indazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indazole derivatives, including this compound, have demonstrated antitumor activity by inhibiting the Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis in cancer cells . These effects are particularly significant in cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It participates in binding interactions with biomolecules and can act as an enzyme inhibitor or activator. The compound’s ability to undergo transition metal-catalyzed reactions, such as those involving palladium, suggests that it can form stable complexes with metal ions, facilitating its role in biochemical processes . Additionally, the nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components, thereby influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable when stored in a dark place at room temperature . Its reactivity and potential degradation products need to be carefully monitored to ensure consistent experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antitumor activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies. The threshold effects and potential toxicity of this compound are critical considerations in its development as a therapeutic agent.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can undergo reduction of its nitro group, leading to the formation of reactive intermediates that participate in further biochemical reactions . These intermediates can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interactions with nitric oxide synthase, for example, highlight its potential role in modulating nitric oxide production and related signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution within different cellular compartments . The localization and accumulation of this compound in specific tissues can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of the nitro group may facilitate its localization to the mitochondria, where it can influence mitochondrial function and cellular metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-nitro-1H-indazole typically involves the iodination and nitration of indazole derivatives. One common method includes the nitration of 1H-indazole followed by iodination. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while iodination can be performed using iodine and a suitable oxidizing agent such as hydrogen peroxide .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis of 3-Iodo-5-nitro-1H-indazole

The synthesis of this compound often involves the iodination of indazole derivatives. A common method includes using iodine and a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This process yields the desired compound with a high degree of purity and yield, making it suitable for further functionalization and application in research .

Biological Activities

2.1 Anticancer Activity

Recent studies have evaluated the anticancer properties of indazole derivatives, including this compound. Research indicates that this compound exhibits moderate activity against various cancer cell lines, such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action is believed to involve the disruption of cellular processes that lead to apoptosis in cancer cells .

2.2 Antimicrobial Properties

In addition to anticancer activity, compounds similar to this compound have shown promise as antimicrobial agents. Their effectiveness against bacterial strains suggests potential for development into new antibiotics or treatments for resistant infections .

Applications in Material Science

3.1 Organic Electronics

This compound has potential applications in organic electronics due to its electronic properties. The compound can be used as a building block for organic semiconductors, which are crucial for developing flexible electronic devices and photovoltaic cells .

3.2 Photovoltaic Materials

The incorporation of indazole derivatives into photovoltaic materials has been explored, with promising results indicating improved efficiency in light absorption and conversion . This positions this compound as a candidate for enhancing solar cell technology.

Case Studies and Research Findings

Comparison with Similar Compounds

Uniqueness: 3-Iodo-5-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Iodo-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, cellular effects, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a fused indazole ring system, which includes a nitro group and an iodine substituent. The presence of these functional groups contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with cellular targets.

Target Interactions

The compound primarily interacts with various enzymes, particularly those involved in cell signaling pathways. It has been shown to inhibit nitric oxide synthase, which plays a crucial role in several physiological processes. The binding of this compound to these targets can lead to alterations in enzyme activity, influencing cellular functions such as apoptosis and proliferation .

Biochemical Pathways

This compound is known to affect key biochemical pathways:

  • Apoptosis Induction : It modulates the activity of Bcl2 family proteins and the p53/MDM2 pathway, promoting apoptosis in cancer cells .
  • Cell Signaling : The compound influences various signaling pathways that are critical for cell survival and growth.

Antitumor Effects

Research indicates that this compound exhibits potent antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis through the aforementioned pathways. For instance, it has been shown to effectively target tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

Antiparasitic Activity

Indazole derivatives, including this compound, have also been evaluated for their antiparasitic properties. A study highlighted its effectiveness against Leishmania species, showing comparable activity to established treatments like amphotericin B. This suggests potential applications in treating leishmaniasis and other parasitic infections .

Study on Antiprotozoal Activity

A significant study focused on the in vitro activity of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against Leishmania spp. The results indicated that certain derivatives exhibited strong cytotoxicity against both promastigote and amastigote stages, with electron microscopy revealing structural damage to the parasites . This underscores the potential of indazole derivatives as antileishmanial agents.

Synthesis and Yield Optimization

Research has demonstrated efficient synthesis methods for this compound derivatives using Suzuki-type cross-coupling reactions. These methods have yielded high percentages (up to 86%) of the desired product, facilitating further exploration of its biological applications .

Data Summary

Activity Type Target Effect Reference
AntitumorCancer cell linesInduces apoptosis
AntiparasiticLeishmania spp.Inhibits growth in promastigotes
Enzyme InhibitionNitric oxide synthaseModulates cellular signaling

Properties

IUPAC Name

3-iodo-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRCMYXPOXOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499679
Record name 3-Iodo-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70315-69-4
Record name 3-Iodo-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70315-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-5-nitro-1H-indazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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